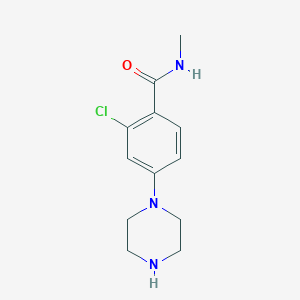
2-chloro-N-methyl-4-(1-piperazinyl)Benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-methyl-4-(piperazin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperazine ring, a chloro substituent, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-methyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted benzamides with different functional groups replacing the chloro substituent.
Oxidation and Reduction Reactions: The major products are oxidized or reduced derivatives of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-methyl-4-(piperazin-1-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anti-tubercular agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of other chemical compounds with industrial significance.
Wirkmechanismus
The mechanism of action of 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the benzamide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system under study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide: This compound has a similar structure but with a methyl group on the piperazine ring.
N-(4-(4-chlorophenyl)piperazin-1-yl)benzamide: This compound has a chloro substituent on the phenyl ring instead of the benzamide moiety.
Uniqueness
2-chloro-N-methyl-4-(piperazin-1-yl)benzamide is unique due to its specific combination of a chloro substituent, a piperazine ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H16ClN3O |
|---|---|
Molekulargewicht |
253.73 g/mol |
IUPAC-Name |
2-chloro-N-methyl-4-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C12H16ClN3O/c1-14-12(17)10-3-2-9(8-11(10)13)16-6-4-15-5-7-16/h2-3,8,15H,4-7H2,1H3,(H,14,17) |
InChI-Schlüssel |
FSZOYAGEVFWBBR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(C=C1)N2CCNCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


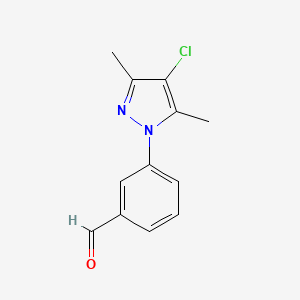
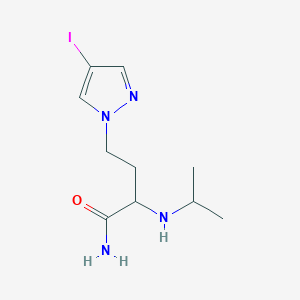
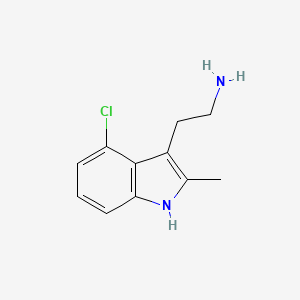

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)

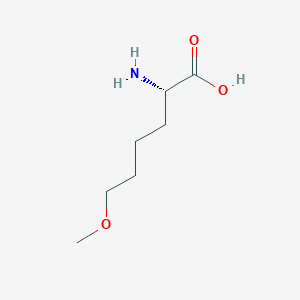

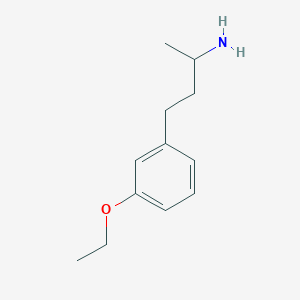
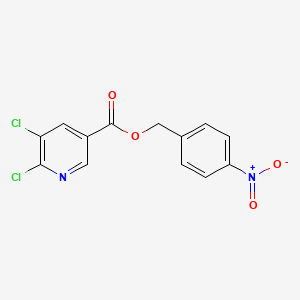


![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)
